Benzoic acid, 4-(((8R)-5,6,7,8-tetrahydro-5,5-dimethyl-8-(((2S)-tetrahydro-2H-pyran-2-yl)oxy)-2-naphthalenyl)ethynyl)-
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Overview
Description
Benzoic acid, 4-(((8R)-5,6,7,8-tetrahydro-5,5-dimethyl-8-(((2S)-tetrahydro-2H-pyran-2-yl)oxy)-2-naphthalenyl)ethynyl)- is a complex organic compound with a unique structure that combines benzoic acid with a naphthalene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(((8R)-5,6,7,8-tetrahydro-5,5-dimethyl-8-(((2S)-tetrahydro-2H-pyran-2-yl)oxy)-2-naphthalenyl)ethynyl)- typically involves multiple steps, including the formation of the naphthalene derivative and its subsequent coupling with benzoic acid. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boron reagent, and it is known for its mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(((8R)-5,6,7,8-tetrahydro-5,5-dimethyl-8-(((2S)-tetrahydro-2H-pyran-2-yl)oxy)-2-naphthalenyl)ethynyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Substitution reactions, particularly at the benzylic position, can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzoic acid, 4-(((8R)-5,6,7,8-tetrahydro-5,5-dimethyl-8-(((2S)-tetrahydro-2H-pyran-2-yl)oxy)-2-naphthalenyl)ethynyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(((8R)-5,6,7,8-tetrahydro-5,5-dimethyl-8-(((2S)-tetrahydro-2H-pyran-2-yl)oxy)-2-naphthalenyl)ethynyl)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Properties
CAS No. |
226250-22-2 |
---|---|
Molecular Formula |
C26H28O4 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-[2-[(8R)-5,5-dimethyl-8-[(2S)-oxan-2-yl]oxy-7,8-dihydro-6H-naphthalen-2-yl]ethynyl]benzoic acid |
InChI |
InChI=1S/C26H28O4/c1-26(2)15-14-23(30-24-5-3-4-16-29-24)21-17-19(10-13-22(21)26)7-6-18-8-11-20(12-9-18)25(27)28/h8-13,17,23-24H,3-5,14-16H2,1-2H3,(H,27,28)/t23-,24+/m1/s1 |
InChI Key |
APJRJNDYTRLRDM-RPWUZVMVSA-N |
Isomeric SMILES |
CC1(CC[C@H](C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)O[C@H]4CCCCO4)C |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)OC4CCCCO4)C |
Origin of Product |
United States |
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